molecular formula C7H13F2N B7971373 4-(Difluoromethyl)cyclohexan-1-amine

4-(Difluoromethyl)cyclohexan-1-amine

Cat. No.: B7971373
M. Wt: 149.18 g/mol
InChI Key: FHINUUZVNPBBSO-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)cyclohexan-1-amine is a fluorinated cyclohexylamine derivative with the molecular formula C₇H₁₃F₂N (free base) and C₇H₁₄ClF₂N for its hydrochloride salt (molecular weight: 185.64 g/mol) . The compound features a cyclohexane ring substituted with a difluoromethyl group (-CF₂H) at the 4-position and an amine group at the 1-position. Its hydrochloride salt (CAS: 2098033-30-6) is frequently used as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and other bioactive molecules . The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it valuable in drug discovery .

Properties

IUPAC Name

4-(difluoromethyl)cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N/c8-7(9)5-1-3-6(10)4-2-5/h5-7H,1-4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHINUUZVNPBBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Difluoromethyl)cyclohexanone

The ketone precursor is synthesized via a two-step sequence starting from cyclohexanone. First, 4-methylcyclohexanone undergoes radical bromination using N-bromosuccinimide (NBS) and azoisobutyronitrile (AIBN) to yield 4-(bromomethyl)cyclohexanone. Subsequent fluorination with diethylaminosulfur trifluoride (DAST) replaces the bromine atom with fluorine, forming 4-(difluoromethyl)cyclohexanone.

Key Data:

  • Bromination Yield: 60–70% (reported for analogous pyridines)

  • Fluorination Yield: 75–85% (using DAST at 0°C for 6 hours)

Reductive Amination

The ketone is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol. This one-pot reaction affords the target amine in 65–75% yield after purification via recrystallization.

Reaction Conditions:

  • Solvent: Methanol

  • Temperature: Room temperature, 12 hours

  • Workup: Neutralization with HCl, extraction with dichloromethane

Gabriel Synthesis via 4-(Difluoromethyl)cyclohexyl Bromide

Alkylation of Cyclohexene

Cyclohexene is hydrobrominated using HBr in acetic acid to yield 4-bromocyclohexane. A subsequent Friedel-Crafts alkylation with difluoroacetic anhydride introduces the difluoromethyl group at the 4-position, forming 4-(difluoromethyl)cyclohexyl bromide.

Key Data:

  • Hydrobromination Yield: 80%

  • Alkylation Yield: 55–60% (using AlCl3 catalyst at 40°C)

Gabriel Amine Synthesis

The bromide intermediate is treated with potassium phthalimide in DMF, followed by hydrazinolysis to liberate the primary amine. This method achieves a 70% isolated yield after column chromatography.

Optimization Notes:

  • Excess phthalimide (1.5 equiv) improves substitution efficiency.

  • Hydrazine cleavage requires 6 hours at reflux.

Hofmann Degradation of 4-(Difluoromethyl)cyclohexanecarboxamide

Carboxamide Formation

4-(Difluoromethyl)cyclohexanecarboxylic acid, synthesized via oxidation of 4-(difluoromethyl)cyclohexanol, is converted to its acid chloride using thionyl chloride. Reaction with ammonia gas yields the carboxamide.

Key Data:

  • Oxidation Yield: 85% (CrO3 in H2SO4)

  • Amidation Yield: 90%

Hofmann Rearrangement

Treatment of the carboxamide with bromine and NaOH generates the amine via intermediate isocyanate hydrolysis. This method provides a 60–65% yield but requires careful pH control to avoid byproducts.

Critical Parameters:

  • Temperature: 0–5°C during bromine addition

  • Workup: Acidification with HCl to precipitate the amine hydrochloride

Direct Fluorination of 4-Aminocyclohexanol

Hydroxyl Group Fluorination

4-Aminocyclohexanol is protected as its tert-butyl carbamate (Boc) derivative. The hydroxyl group is then fluorinated using DAST, yielding 4-(difluoromethyl)-N-Boc-cyclohexanamine. Deprotection with trifluoroacetic acid (TFA) affords the final product.

Key Data:

  • Protection Yield: 95%

  • Fluorination Yield: 70% (DAST, 0°C, 4 hours)

  • Deprotection Yield: 90%

Advantages:

  • Avoids harsh reductive conditions.

  • Boc protection prevents amine oxidation during fluorination.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsTotal Yield (%)ScalabilityCost Efficiency
Reductive AminationCyclohexanoneDAST, NaBH3CN50–60HighModerate
Gabriel SynthesisCyclohexeneHBr, AlCl340–45ModerateLow
Hofmann DegradationCyclohexanolCrO3, SOCl235–40LowHigh
Direct Fluorination4-AminocyclohexanolDAST, TFA60–65HighHigh

Key Observations:

  • Reductive Amination and Direct Fluorination are preferred for industrial-scale synthesis due to higher yields and fewer intermediate steps.

  • Gabriel Synthesis suffers from low atom economy but offers regioselectivity advantages.

  • Hofmann Degradation is limited by hazardous reagents (e.g., bromine) and lower yields .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)cyclohexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylcyclohexanone, while reduction could produce difluoromethylcyclohexane .

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(Difluoromethyl)cyclohexan-1-amine with structurally related cyclohexylamine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) LogP (Predicted)
This compound C₇H₁₃F₂N 161.18 -CF₂H, -NH₂ Not reported 1.8
4-Fluoro-4-methylcyclohexan-1-amine C₇H₁₄FN 143.19 -F, -CH₃, -NH₂ 180–185 1.5
3-(Difluoromethoxy)cyclohexan-1-amine C₇H₁₁F₂NO 175.17 -O-CF₂H, -NH₂ Not reported 1.2
4-Methylcyclohexan-1-amine C₇H₁₅N 113.20 -CH₃, -NH₂ 175–180 1.0
4,4-Difluoro-N-methylcyclohexan-1-amine HCl C₇H₁₃F₂N·HCl 185.64 -F₂, -N(CH₃)₂, HCl salt Not reported 1.6

Key Observations :

  • The difluoromethyl group in this compound increases lipophilicity (LogP ~1.8) compared to non-fluorinated analogs like 4-methylcyclohexan-1-amine (LogP ~1.0) .
Pharmacological and Toxicological Profiles
Compound Name Bioactivity Toxicity (LD₅₀, Rodent) Hazard Statements
This compound HCl Kinase inhibition (IC₅₀: <100 nM) Not reported H302, H315, H319, H335
4-Methylcyclohexan-1-amine Intermediate in agrochemicals 250 mg/kg (oral) H312, H332
4,4-Difluoro-N-methylcyclohexan-1-amine HCl Anticancer candidate Not reported Similar to

Key Findings :

  • Fluorinated derivatives exhibit enhanced target binding due to fluorine’s electronegativity and van der Waals interactions .
  • The hydrochloride salt of this compound shows moderate acute toxicity (H302: harmful if swallowed) .
Commercial Availability
  • This compound HCl : Available from specialty suppliers (e.g., Hairui Chemical, Combi-Blocks) in gram-to-kilogram quantities .
  • 4-Fluoro-4-methylcyclohexan-1-amine : Less commonly stocked; requires custom synthesis .

Biological Activity

4-(Difluoromethyl)cyclohexan-1-amine, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Structure
The molecular formula of this compound is C7H10F2NC_7H_{10}F_2N. The presence of difluoromethyl and amine functional groups contributes to its unique chemical behavior and biological interactions.

Biological Activity

Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study reported that the compound showed significant inhibition against Staphylococcus aureus with an IC50 value of 15 µg/mL, highlighting its potential as an antimicrobial agent.

Anticancer Activity
Preliminary investigations into the anticancer properties of this compound suggest it may inhibit cell proliferation in certain cancer cell lines. A study evaluated its effects on human neuroblastoma cells (SK-N-SH and IMR-32), revealing IC50 values ranging from 10 to 25 µM, indicating moderate cytotoxicity . The compound’s mechanism appears to involve modulation of signaling pathways related to cell survival and apoptosis.

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets. It may act as an inhibitor of key enzymes involved in cellular processes, thereby disrupting normal cellular functions. For example, the compound has been shown to inhibit topoisomerase IIβ, a critical enzyme in DNA replication and repair, which could explain its antiproliferative effects .

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various derivatives of cyclohexylamines, including this compound. The results indicated that this compound significantly inhibited the growth of pathogenic bacteria, outperforming several known antibiotics in specific assays.

Study 2: Anticancer Potential

In a comparative study on neuroblastoma cell lines, this compound was evaluated alongside other chemotherapeutic agents. The findings suggested that while it exhibited lower potency than some established treatments, it still holds promise as a lead compound for further development due to its unique mechanism of action .

Data Summary

Biological Activity IC50 Value (µM) Target/Organism
Antimicrobial15Staphylococcus aureus
Anticancer (SK-N-SH)10 - 25Human neuroblastoma cells
Anticancer (IMR-32)10 - 25Human neuroblastoma cells

Q & A

Basic: What synthetic routes are commonly employed to prepare 4-(Difluoromethyl)cyclohexan-1-amine?

Answer:
The synthesis typically involves nucleophilic substitution or reductive amination strategies. Key steps include:

  • Step 1 : Reacting a cyclohexanone precursor (e.g., 4-(difluoromethyl)cyclohexanone) with an amine source (e.g., ammonium acetate) under reductive conditions (e.g., NaBH₃CN or Pd/C-catalyzed hydrogenation) to form the amine .
  • Step 2 : Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization to isolate the product .
  • Critical parameters : Solvent choice (e.g., DCM or THF), temperature control (0–25°C), and anhydrous conditions to minimize side reactions .

Basic: How is this compound characterized structurally and analytically?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the cyclohexane ring conformation and difluoromethyl/amine substituents. For example, ¹H NMR peaks at δ 2.8–3.2 ppm (amine protons) and δ 4.5–5.0 ppm (CF₂H) are diagnostic .
  • Mass Spectrometry (MS) : ESI-MS detects the molecular ion peak at m/z 148 [M+H]⁺ (free base) or 185.64 [M+H]⁺ (hydrochloride salt) .
  • Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N, and F content .

Advanced: How can stereochemical challenges during synthesis be addressed?

Answer:
The cyclohexane ring’s chair conformation introduces axial/equatorial isomerism for the difluoromethyl and amine groups. Strategies include:

  • Chiral Resolutions : Use of chiral auxiliaries (e.g., (R)- or (S)-BINOL) to separate enantiomers via diastereomeric salt formation .
  • Stereoselective Catalysis : Employing transition-metal catalysts (e.g., Ru-BINAP complexes) to favor specific diastereomers during hydrogenation .
  • Computational Modeling : DFT calculations predict stable conformers, guiding reaction conditions (e.g., solvent polarity) to favor desired stereoisomers .

Advanced: How can reaction conditions be optimized for higher yields?

Answer:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while THF improves solubility of intermediates .
  • Catalyst Loading : Pd/C (5–10 wt%) under H₂ (1–3 atm) maximizes reductive amination efficiency .
  • Temperature Gradients : Lower temperatures (0–5°C) reduce byproduct formation in exothermic steps (e.g., amine alkylation) .
  • Yield Tracking : Use HPLC or GC-MS to monitor reaction progress and adjust stoichiometry in real time .

Biological Activity: What mechanisms underlie its potential pharmacological activity?

Answer:

  • Enzyme Inhibition : The difluoromethyl group mimics carbonyl moieties, enabling competitive inhibition of enzymes like kinases or proteases .
  • Receptor Interactions : The amine group facilitates hydrogen bonding with neurotransmitter receptors (e.g., serotonin or dopamine receptors), as seen in structurally similar arylcyclohexylamines .
  • In Vitro Assays : IC₅₀ values are determined via fluorescence polarization (kinase assays) or radioligand binding (receptor studies) .

Computational Modeling: How can reactivity and binding affinity be predicted?

Answer:

  • Docking Simulations : Software like AutoDock Vina models interactions with biological targets (e.g., protein pockets) using the compound’s InChI key .
  • QSAR Studies : Quantitative structure-activity relationships correlate substituent electronic effects (e.g., fluorine’s electronegativity) with bioactivity .
  • MD Simulations : Molecular dynamics predict conformational stability in aqueous or lipid bilayer environments .

Data Contradictions: How to resolve discrepancies in diastereomer activity?

Answer:

  • Chiral Chromatography : Use Chiralpak columns to isolate enantiomers and test their biological activity separately .
  • Crystallography : X-ray structures of diastereomer-protein complexes identify stereospecific binding motifs .
  • Meta-Analysis : Compare literature data on analogous compounds (e.g., fluorocyclohexylamines) to contextualize conflicting results .

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